

# 1-(4-Methylphenyl)cyclohexanecarbonitrile molecular weight

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## Compound of Interest

**Compound Name:** 1-(4-Methylphenyl)cyclohexanecarbonitrile

**Cat. No.:** B074393

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An In-depth Technical Guide to **1-(4-Methylphenyl)cyclohexanecarbonitrile**

## Abstract

This technical guide provides a comprehensive overview of **1-(4-Methylphenyl)cyclohexanecarbonitrile**, a significant chemical intermediate. With a molecular weight of 199.29 g/mol, this compound holds relevance in pharmaceutical research, notably within the category of antiparkinson agents<sup>[1]</sup>. This document delineates its core physicochemical properties, provides detailed, field-tested protocols for its synthesis and analytical characterization, and outlines essential safety and handling procedures. The synthesis is primarily explored through the lens of the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. Analytical validation is detailed using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this compound.

## Introduction to 1-(4-Methylphenyl)cyclohexanecarbonitrile

**1-(4-Methylphenyl)cyclohexanecarbonitrile** (CAS No. 1206-13-9) is a substituted nitrile featuring a cyclohexanecarbonitrile core bonded to a p-tolyl (4-methylphenyl) group.<sup>[1][2]</sup> Its

structural complexity and the presence of the nitrile functional group make it a valuable precursor in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo various other transformations, opening pathways to a diverse range of more complex molecules. Its classification as a potential antiparkinson agent underscores its importance as a scaffold in medicinal chemistry and drug discovery programs. [1] This guide aims to provide the scientific community with a foundational understanding and practical methodologies for working with this compound.

## Physicochemical and Molecular Properties

The fundamental properties of a compound dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions. The key physicochemical data for **1-(4-Methylphenyl)cyclohexanecarbonitrile** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>17</sub> N	[1][2][3][4]
Molecular Weight	199.29 g/mol	[1][2][3][4]
Exact Mass	199.29 u	[1]
CAS Number	1206-13-9	[1][2][3]
EC Number	214-888-4	[1]
Synonyms	1-p-tolylcyclohexanecarbonitrile, NSC 155170	[1][2]
Boiling Point	135 °C @ 2 Torr	[1]
Density	~1.0 g/cm <sup>3</sup>	[1][5]
Flash Point	128.1 °C	[1]
Refractive Index	1.5302 - 1.5322	[1][5]
XLogP3	3.72	[1]

# Synthesis: The Knoevenagel Condensation

## Approach

The synthesis of **1-(4-Methylphenyl)cyclohexanecarbonitrile** can be efficiently achieved via a Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an active methylene compound (4-methylphenylacetonitrile) with a carbonyl compound (cyclohexanone).<sup>[6]</sup>

## Causality of the Synthetic Pathway

The choice of the Knoevenagel condensation is deliberate for several reasons:

- **High Efficiency:** It is a well-established and reliable method for forming carbon-carbon bonds.
- **Atom Economy:** The reaction proceeds with the elimination of a small molecule (water), making it relatively atom-economical.
- **Accessible Precursors:** The starting materials, 4-methylphenylacetonitrile and cyclohexanone, are readily available.
- **Mechanism:** The mechanism hinges on the acidity of the  $\alpha$ -proton on 4-methylphenylacetonitrile, which is enhanced by the electron-withdrawing nitrile group. A base deprotonates this carbon, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone, leading to an alkoxide intermediate that, after protonation and subsequent dehydration, yields the target compound.<sup>[6]</sup>

## Detailed Experimental Protocol for Synthesis

This protocol is adapted from established methodologies for Knoevenagel condensations.<sup>[6]</sup>

Materials:

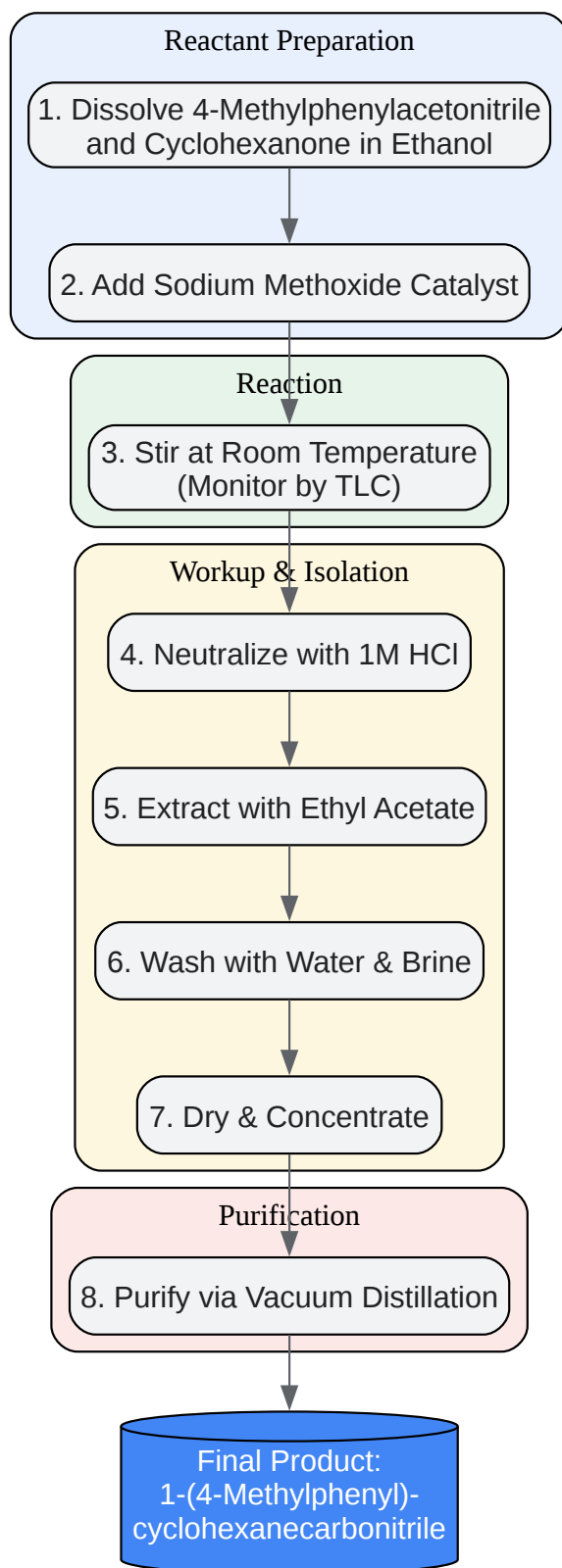
- 4-Methylphenylacetonitrile
- Cyclohexanone
- Sodium methoxide (or Potassium Hydroxide)

- Ethanol (or Acetonitrile)
- 1M Hydrochloric Acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylphenylacetonitrile (1.0 equivalent) and cyclohexanone (1.1 equivalents) in ethanol.
- **Catalyst Addition:** To this stirred solution, carefully add sodium methoxide (0.2 equivalents) as the base catalyst. The addition may cause a slight exotherm.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 6-8 hours).
- **Workup - Neutralization:** Upon completion, cool the mixture and neutralize the catalyst by slowly adding 1M HCl until the pH is approximately 7.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
- **Washing:** Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be further purified by vacuum distillation or column chromatography to obtain **1-(4-Methylphenyl)cyclohexanecarbonitrile** of high purity.

## Synthesis Workflow Visualization



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Caption: Knoevenagel condensation workflow for synthesizing the target compound.

## Analytical Characterization

To ensure the purity and identity of the synthesized **1-(4-Methylphenyl)cyclohexanecarbonitrile**, a robust analytical method is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable technique for this purpose.<sup>[7]</sup>

## Principle of HPLC Analysis

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This method allows for the separation of the target compound from residual starting materials and any potential byproducts.<sup>[7]</sup>

## Detailed HPLC Protocol

This protocol provides a starting point for the analysis of **1-(4-Methylphenyl)cyclohexanecarbonitrile**.<sup>[7]</sup>

Instrumentation & Materials:

- HPLC system with UV detector
- Newcrom R1 column (or equivalent C18 column)
- Acetonitrile (MeCN), HPLC grade
- Deionized Water, HPLC grade
- Phosphoric acid (or Formic acid for MS compatibility)

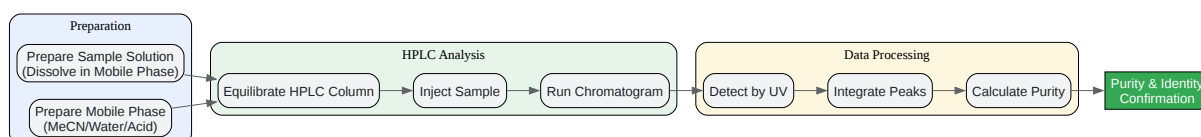
Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A typical starting gradient might be 60:40 (MeCN:Water). Add a small amount of phosphoric

acid (e.g., 0.1%) to sharpen the peaks. For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid.<sup>[7]</sup>

- **Sample Preparation:** Accurately weigh a small amount of the synthesized compound and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.
- **Instrument Setup:**
  - Set the column temperature (e.g., 25 °C).
  - Set the flow rate (e.g., 1.0 mL/min).
  - Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm, determined by UV scan).
  - Equilibrate the column with the mobile phase until a stable baseline is achieved.
- **Analysis:** Inject a standard volume of the prepared sample (e.g., 10 µL) into the HPLC system and record the chromatogram.
- **Data Interpretation:** The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with that of a certified reference standard.

## Analytical Workflow Visualization



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Caption: Standard workflow for purity analysis via RP-HPLC.

## Safety and Handling

While comprehensive hazard data for **1-(4-Methylphenyl)cyclohexanecarbonitrile** is not consistently available across all databases[1][8], standard laboratory precautions for handling chemical intermediates are mandatory. For related nitriles, hazards such as being harmful if swallowed or toxic in contact with skin have been noted.[9]

Recommended Precautions:

- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][10]
- Avoid Contact: Avoid direct contact with skin and eyes.[1] In case of contact, rinse immediately and thoroughly with water.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Disposal: Dispose of the material and its container according to local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[8]

Crucial Note: This information is not exhaustive. Always consult the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## Applications and Future Directions

The primary interest in **1-(4-Methylphenyl)cyclohexanecarbonitrile** lies in its potential as a building block for pharmaceutical agents.[12][13] Its categorization under "Antiparkinson Agents" suggests that derivatives of this scaffold may have activity relevant to neurodegenerative disorders.[1] Future research could focus on:

- Exploring the structure-activity relationship (SAR) of derivatives.



- Developing more stereoselective synthesis methods.
- Investigating its utility as an intermediate for materials science applications.

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